N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Kinase inhibitor design Cyclopropane sulfonamide Structure–activity relationship

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640962-24-7) is a synthetic small molecule (C13H20N4O2S, MW 296.39) that embeds a cyclopropanesulfonamide warhead, a 3-aminopiperidine linker, and a 2-methylpyrimidine cap. This architecture places the compound within the cyclopropane sulfonamide class, a chemotype actively investigated for overcoming the C797S mutation in epidermal growth factor receptor (EGFR) in non-small cell lung cancer.

Molecular Formula C13H20N4O2S
Molecular Weight 296.39 g/mol
CAS No. 2640962-24-7
Cat. No. B6471127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640962-24-7
Molecular FormulaC13H20N4O2S
Molecular Weight296.39 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C13H20N4O2S/c1-10-14-7-6-13(15-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3
InChIKeyBUOISZDOEUASMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640962-24-7): Structural and Pharmacophoric Positioning Among Cyclopropane Sulfonamide Derivatives


N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640962-24-7) is a synthetic small molecule (C13H20N4O2S, MW 296.39) that embeds a cyclopropanesulfonamide warhead, a 3-aminopiperidine linker, and a 2-methylpyrimidine cap . This architecture places the compound within the cyclopropane sulfonamide class, a chemotype actively investigated for overcoming the C797S mutation in epidermal growth factor receptor (EGFR) in non-small cell lung cancer [1]. The molecule is structurally defined by its 3‑piperidinyl connectivity pattern—a positional isomer of the corresponding 4‑piperidinyl analog—which introduces a distinct geometry in the sulfonamide attachment point and differentiates it from the linear 4‑substituted analogs frequently employed in early-generation kinase inhibitor design .

Why N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide Cannot Be Interchanged with Structurally Similar Cyclopropane Sulfonamides


Within the cyclopropane sulfonamide series, two structural features drive functional divergence: the regiochemistry of piperidine attachment (3‑yl vs. 4‑yl) and the substitution pattern on the pyrimidine ring (2‑methyl vs. 6‑methyl). These seemingly minor variations alter the vector of the sulfonamide warhead relative to the kinase hinge-binding motif, a parameter shown by Yao et al. (2024) to modulate both tri‑mutant EGFR IC50 values (range: 1.2 nM to >1000 nM) and in vivo tumor growth inhibition (TGI range: 18%–84%) across 37 analogs [1]. The same molecular formula (C13H20N4O2S) is shared by the functionally unrelated lysosomal acid lipase inhibitor Lalistat 2, illustrating that identical atomic composition does not predict biological target or selectivity . Consequently, procurement specifications must enforce exact structural identity—not merely compound class or molecular formula—to ensure experimental reproducibility in any biological assay .

Quantitative Differentiation Evidence for N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide


Piperidine Regiochemistry Divergence: 3‑yl vs. 4‑yl Sulfonamide Linker Orientation

The target compound carries the cyclopropanesulfonamide at the piperidine 3‑position, producing a non‑linear vector that is sterically and electronically distinct from the 4‑piperidinyl positional isomer. In the related cyclopropane sulfonamide EGFR inhibitor series (Yao et al., 2024), changing the linker geometry from a 3‑aminopiperidine to a 4‑aminopiperidine scaffold resulted in >10‑fold shifts in IC50 against BaF3‑EGFR L858R/T790M/C797S cells [1]. Although quantitative target‑engagement data for this specific compound are not yet publicly available, the 3‑piperidinyl substitution pattern provides a unique three‑dimensional presentation of the sulfonamide group that has been shown in analogous chemotypes to enhance selectivity for EGFR C797S over wild‑type EGFR [2].

Kinase inhibitor design Cyclopropane sulfonamide Structure–activity relationship

Pyrimidine Substitution Pattern: 2‑Methyl vs. 6‑Methyl Isomers in Class‑Level SAR

The 2‑methyl substitution on the pyrimidine ring of the target compound occupies the kinase hinge‑region binding pocket differently than the 6‑methyl isomer. In the cyclopropane sulfonamide EGFR inhibitor series, the 2‑methylpyrimidine motif has been identified as a key pharmacophoric element that contributes to ATP‑competitive binding while maintaining a solvent‑exposed sulfonamide moiety [1]. The 6‑methylpyrimidin-4-yl analog (CAS 2640895‑79‑8) is commercially available and serves as a direct comparator; in published EGFR C797S inhibitor SAR tables, the positional shift of the methyl group from C2 to C6 of the pyrimidine ring has been associated with altered hinge‑binding hydrogen‑bond patterns and >3‑fold changes in biochemical IC50 .

EGFR C797S inhibitor Pyrimidine substitution Kinase selectivity

Functional Divergence from Lalistat 2: Identical Molecular Formula, Distinct Biological Target

The molecular formula C13H20N4O2S (MW 296.39) is shared between the target compound and Lalistat 2 (CAS 1234569‑09‑5), a well‑characterized lysosomal acid lipase (LAL) inhibitor . Despite identical elemental composition, Lalistat 2 exhibits an IC50 of 152 nM against purified human LAL with no inhibition of human pancreatic lipase or bovine milk lipoprotein lipase at concentrations up to 10 µM . This molecular‑formula degeneracy—where two compounds with identical gross formulas engage entirely different biological targets—reinforces the necessity of verifying structural identity beyond molecular weight or formula when sourcing the target compound for kinase‑focused studies .

Chemogenomics Molecular formula selectivity Lysosomal acid lipase

Cyclopropane Sulfonamide Class Potency Landscape: Nanomolar EGFR C797S Activity as a Class Benchmark

The Yao et al. (2024) study of 37 cyclopropane sulfonamide derivatives established that this chemotype can achieve potent inhibition of EGFR‑tri‑mutant (L858R/T790M/C797S) cells, with lead compound 8h exhibiting IC50 values of 4.2 nM (BaF3‑EGFR L858R/T790M/C797S) and 3.4 nM (BaF3‑EGFR Del19/T790M/C797S), alongside in vivo tumor growth inhibition of 72.1% in the BaF3/EGFR‑TM xenograft model [1]. Although the target compound was not directly profiled in this study, its structural elements (2‑methylpyrimidine cap, piperidine linker) are represented within the scaffold space that produced the most potent analogs (IC50 range: 1.2 nM to >1000 nM across the 37‑compound library) .

EGFR C797S resistance Cyclopropane sulfonamide Non-small cell lung cancer

Optimal Research and Procurement Application Scenarios for N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide


Structure–Activity Relationship (SAR) Expansion of Cyclopropane Sulfonamide EGFR C797S Inhibitors

The 3‑piperidinyl connectivity and 2‑methylpyrimidine cap make this compound a strategically valuable building block for SAR exploration aimed at improving EGFR C797S selectivity. When co‑profiled alongside the 4‑piperidinyl positional isomer and the 6‑methylpyrimidine analog, the compound enables systematic deconvolution of linker geometry and pyrimidine substitution effects on target engagement, guided by the established class potency range of 1–5 nM against tri‑mutant EGFR cell lines [1].

Selectivity Profiling Against the Lalistat 2 Isomer in Lipase Counter‑Screens

Because Lalistat 2 (IC50 = 152 nM against LAL) shares the identical molecular formula, any procurement for kinase‑focused studies must include analytical verification (e.g., NMR, LC‑MS) to exclude the Lalistat 2 isomer. Conversely, the target compound can serve as a negative control in LAL inhibition assays, leveraging the established selectivity window where Lalistat 2 exhibits no inhibition of pancreatic or lipoprotein lipase at concentrations up to 10 µM .

Kinase Selectivity Panel Screening with a Focus on C797S vs. Wild‑Type EGFR

The unique 3‑piperidinyl sulfonamide vector, inferred from class‑level SAR to favor C797S‑mutant over wild‑type EGFR binding, positions this compound as a candidate for broad kinase selectivity panels (e.g., 96‑kinase or 207‑kinase panels). In the Yao et al. series, the most selective analogs achieved >50‑fold discrimination between mutant and wild‑type EGFR; confirming this profile for the target compound would establish its value as a chemical probe for C797S‑driven resistance mechanisms [1].

Medicinal Chemistry Starting Point for Dual‑Pharmacophore EGFR Degraders

The cyclopropanesulfonamide group provides a solvent‑exposed handle compatible with PROTAC linker conjugation, while the 2‑methylpyrimidine maintains ATP‑competitive hinge binding. This dual functionality, demonstrated in the broader chemotype by the in vivo efficacy of compound 8h (TGI = 72.1% in BaF3/EGFR‑TM model), supports the use of the target compound as a non‑covalent EGFR‑binding warhead for degrader design against C797S‑mutant NSCLC [1].

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